N-(4-Oxoquinazolin-3(4H)-yl)acetamide N-(4-Oxoquinazolin-3(4H)-yl)acetamide
Brand Name: Vulcanchem
CAS No.: 16347-87-8
VCID: VC14934583
InChI: InChI=1S/C10H9N3O2/c1-7(14)12-13-6-11-9-5-3-2-4-8(9)10(13)15/h2-6H,1H3,(H,12,14)
SMILES:
Molecular Formula: C10H9N3O2
Molecular Weight: 203.20 g/mol

N-(4-Oxoquinazolin-3(4H)-yl)acetamide

CAS No.: 16347-87-8

Cat. No.: VC14934583

Molecular Formula: C10H9N3O2

Molecular Weight: 203.20 g/mol

* For research use only. Not for human or veterinary use.

N-(4-Oxoquinazolin-3(4H)-yl)acetamide - 16347-87-8

Specification

CAS No. 16347-87-8
Molecular Formula C10H9N3O2
Molecular Weight 203.20 g/mol
IUPAC Name N-(4-oxoquinazolin-3-yl)acetamide
Standard InChI InChI=1S/C10H9N3O2/c1-7(14)12-13-6-11-9-5-3-2-4-8(9)10(13)15/h2-6H,1H3,(H,12,14)
Standard InChI Key OXTZUJMNWQPFTD-UHFFFAOYSA-N
Canonical SMILES CC(=O)NN1C=NC2=CC=CC=C2C1=O

Introduction

Structural and Molecular Characteristics of N-(4-Oxoquinazolin-3(4H)-yl)acetamide

IUPAC Nomenclature and Molecular Formula

The systematic IUPAC name for this compound is N-(4-oxoquinazolin-3(4H)-yl)acetamide, reflecting its acetamide substituent on the 3-position of the 4-oxoquinazoline scaffold. Its molecular formula is C₁₀H₉N₃O₂, with a molecular weight of 203.20 g/mol. The structure comprises a planar quinazolinone system fused to a benzene ring, with the acetamide group introducing rotational flexibility at the C3–N bond .

Comparative Structural Analysis

Table 1 contrasts N-(4-Oxoquinazolin-3(4H)-yl)acetamide with structurally related derivatives reported in recent literature:

Compound NameMolecular FormulaMolecular Weight (g/mol)Key SubstituentsBiological Activity
N-(4-Oxoquinazolin-3(4H)-yl)acetamideC₁₀H₉N₃O₂203.20-NHCOCH₃ at C3Not yet reported
N-Methyl-N-(4-oxoquinazolin-3-yl)acetamide C₁₁H₁₁N₃O₂217.22-N(CH₃)COCH₃ at C3Under investigation
2-(4-Nitrophenyl)-N-(quinazolin-3-yl)acetamide C₁₆H₁₂N₄O₃308.29-CH₂C₆H₄NO₂ at C3Antimicrobial

The absence of bulky or electron-withdrawing groups in N-(4-Oxoquinazolin-3(4H)-yl)acetamide may enhance its metabolic stability compared to nitro- or chlorophenyl-substituted analogs .

Synthetic Pathways for Quinazolinone-Acetamide Derivatives

General Synthesis of Quinazolinone Cores

Quinazolinone scaffolds are typically synthesized via cyclocondensation of anthranilic acid derivatives with acylating agents. For example, 2-aminobenzoic acid reacts with benzoyl chloride in pyridine to form 2-phenyl-4H-benzo[e] oxazin-4-one, which is subsequently treated with hydrazine hydrate to yield 3-aminoquinazolin-4(3H)-one intermediates .

Acetamide Functionalization

The target compound is hypothesized to form through nucleophilic acylation of 3-aminoquinazolin-4(3H)-one. A representative protocol involves:

  • Reacting 3-aminoquinazolin-4(3H)-one (0.01 mol) with acetyl chloride (0.01 mol) in ethanol under reflux for 6–8 hours .

  • Neutralizing the reaction mixture with aqueous sodium bicarbonate to precipitate the crude product.

  • Purifying via recrystallization from ethanol or ethyl acetate .

This method, adapted from similar syntheses , typically yields 65–75% pure product.

Spectroscopic Characterization

Infrared (IR) Spectroscopy

Key IR absorptions for N-(4-Oxoquinazolin-3(4H)-yl)acetamide are predicted to include:

  • 1660–1680 cm⁻¹: Stretching vibrations of the quinazolinone C4=O and acetamide C=O groups .

  • 3200–3350 cm⁻¹: N–H stretching of the secondary amide .

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (DMSO-d₆, 400 MHz):

  • δ 2.05 (s, 3H): Methyl protons of the acetamide group.

  • δ 7.50–8.20 (m, 4H): Aromatic protons of the quinazolinone ring.

  • δ 10.30 (s, 1H): Exchangeable amide NH proton .

¹³C NMR (DMSO-d₆, 100 MHz):

  • δ 22.5 (CH₃), δ 170.2 (amide C=O), δ 161.5 (quinazolinone C4=O), and aromatic carbons at δ 115–150 .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator